molecular formula C18H18ClN3S B2733483 5-(4-chlorophenyl)-N-methyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 369398-15-2

5-(4-chlorophenyl)-N-methyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B2733483
CAS RN: 369398-15-2
M. Wt: 343.87
InChI Key: VFFOKZZMLPKPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-methyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C18H18ClN3S and its molecular weight is 343.87. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

The compound has been used in the synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . These derivatives have shown certain anti-tobacco mosaic virus activity . This suggests that the compound could be used in the development of antiviral drugs .

Antileishmanial Activity

Pyrazole-bearing compounds, such as the one you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial activities . In fact, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity . This indicates that the compound could be used in the development of antileishmanial agents .

Antimalarial Activity

The same pyrazole derivatives that showed antileishmanial activity also demonstrated antimalarial activities . Specifically, two of the target compounds elicited better inhibition effects against Plasmodium berghei . This suggests that the compound could be used in the development of antimalarial drugs .

Synthesis of Novel Derivatives

The compound can be used as a starting point for the synthesis of novel derivatives. For instance, it has been used in the synthesis of hydrazine-coupled pyrazoles . These derivatives have shown promising biological activities .

Pharmacophore Preparation

The hydrazine-coupled pyrazole derivatives synthesized from the compound can be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests that the compound could be used in drug design and discovery .

Antifungal Activity

Sulfonamide derivatives, which can be synthesized from the compound, have been reported to possess antifungal properties . This suggests that the compound could be used in the development of antifungal drugs .

properties

IUPAC Name

3-(4-chlorophenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3S/c1-12-3-5-13(6-4-12)16-11-17(22(21-16)18(23)20-2)14-7-9-15(19)10-8-14/h3-10,17H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFOKZZMLPKPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

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